6-methyl-4-(4-methylthiophen-2-yl)-5-(morpholine-4-carbonyl)-3,4-dihydro-1H-pyrimidin-2-one
Description
6-methyl-4-(4-methylthiophen-2-yl)-5-(morpholine-4-carbonyl)-3,4-dihydro-1H-pyrimidin-2-one is a complex organic compound with a unique structure that includes a pyrimidinone core, a morpholine ring, and a thiophene moiety
Properties
IUPAC Name |
6-methyl-4-(4-methylthiophen-2-yl)-5-(morpholine-4-carbonyl)-3,4-dihydro-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-9-7-11(22-8-9)13-12(10(2)16-15(20)17-13)14(19)18-3-5-21-6-4-18/h7-8,13H,3-6H2,1-2H3,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZVAJOGZDBEQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C2C(=C(NC(=O)N2)C)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-methyl-4-(4-methylthiophen-2-yl)-5-(morpholine-4-carbonyl)-3,4-dihydro-1H-pyrimidin-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidinone core, followed by the introduction of the thiophene and morpholine groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the morpholine ring can be reduced to form alcohols.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-methyl-4-(4-methylthiophen-2-yl)-5-(morpholine-4-carbonyl)-3,4-dihydro-1H-pyrimidin-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its unique structure makes it a candidate for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-methyl-4-(4-methylthiophen-2-yl)-5-(morpholine-4-carbonyl)-3,4-dihydro-1H-pyrimidin-2-one involves its interaction with specific molecular targets. The pyrimidinone core may interact with enzymes or receptors, while the thiophene and morpholine groups can modulate its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other pyrimidinone derivatives with different substituents. For example:
- 6-methyl-4-(4-methylthiophen-2-yl)-5-(piperidine-4-carbonyl)-3,4-dihydro-1H-pyrimidin-2-one
- 6-methyl-4-(4-methylthiophen-2-yl)-5-(morpholine-4-carbonyl)-3,4-dihydro-1H-pyrimidin-2-thione These compounds share a similar core structure but differ in their substituents, which can affect their chemical properties and applications. The uniqueness of 6-methyl-4-(4-methylthiophen-2-yl)-5-(morpholine-4-carbonyl)-3,4-dihydro-1H-pyrimidin-2-one lies in its specific combination of functional groups, which can impart unique properties and potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
